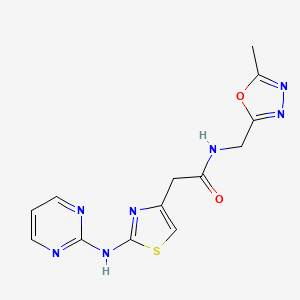

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position, linked via a methylene bridge to an acetamide backbone. The acetamide moiety is further functionalized with a thiazole ring bearing a pyrimidin-2-ylamino substituent at the 2-position.

Properties

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O2S/c1-8-19-20-11(22-8)6-16-10(21)5-9-7-23-13(17-9)18-12-14-3-2-4-15-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGOOBXGVISBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 286.33 g/mol. It features a complex structure that includes an oxadiazole and thiazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂S |

| Molecular Weight | 286.33 g/mol |

| CAS Number | Not specified |

| Density | Not available |

| Melting Point | Not available |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In vitro studies demonstrated that the compound exhibited an IC50 value in the low micromolar range against A549 lung cancer cells, suggesting potent anticancer activity. The compound's ability to disrupt cell cycle progression was linked to its structural components that interact with cellular pathways involved in cancer proliferation .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, including those resistant to common antibiotics. This suggests a potential role in treating infections caused by multidrug-resistant organisms.

Research Findings:

A study reported that derivatives of oxadiazole compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Kinases: The thiazole moiety may inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Oxidative Stress: The oxadiazole group may contribute to increased oxidative stress within cells, leading to apoptosis.

- Interference with DNA Repair Mechanisms: The compound might disrupt DNA repair processes in cancer cells, enhancing cytotoxicity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, research on similar compounds has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been explored through in vitro studies against several cancer cell lines. For example, compounds with similar structural features have shown growth inhibition percentages ranging from 51% to 86% against various cancer cell lines including OVCAR-8 and SNB-19 . The proposed mechanisms include induction of apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Evaluation

In a study published in 2024, derivatives of oxadiazoles were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. The disc diffusion method was employed to assess efficacy, revealing that compounds with a thiazole component significantly enhanced antimicrobial activity compared to those without .

Case Study 2: Anticancer Studies

Another research effort focused on the design and synthesis of oxadiazole-based compounds for anticancer applications. The study highlighted that specific modifications to the thiazole ring improved cytotoxicity against human cancer cell lines. The findings suggested that the presence of both oxadiazole and thiazole rings contributed synergistically to the anticancer effects observed .

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole and thiazole rings participate in nucleophilic substitutions due to electron-deficient aromatic systems. Key observations include:

-

Methyl group substitution : The 5-methyl group on the oxadiazole ring undergoes halogenation or oxidation under controlled conditions, yielding derivatives with enhanced electrophilicity.

-

Thiazole ring modifications : The 4-position thiazole substituent reacts with amines or thiols via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing pyrimidinylamino group to activate the site .

Example Reaction Pathway :

$$

\text{Oxadiazole-CH}_3 + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{Oxadiazole-CH}_2\text{Cl} + \text{HCl}

$$

This reaction is analogous to methodologies described for 5-methyl-1,3,4-oxadiazole derivatives .

Acylation and Alkylation of the Acetamide Moiety

The acetamide linker serves as a versatile site for derivatization:

-

Acylation : Reaction with acid chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of triethylamine yields N-acylated products .

-

Alkylation : Treatment with alkyl halides (e.g., chloroacetyl chloride) introduces functionalized side chains, enabling further cyclization .

Table 1 : Acylation Reactions and Products

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

-

Thiazolidinone formation : Reaction of the chloroacetylated intermediate with ammonium thiocyanate generates 2-iminothiazolidin-4-one derivatives .

-

Oxadiazole-thiazole fusion : Under basic conditions, the acetamide group facilitates ring closure, producing bicyclic structures .

Mechanism :

$$

\text{Cl-CH}_2\text{CO-NH-Oxadiazole} + \text{NH}_4\text{SCN} \rightarrow \text{Thiazolidinone} + \text{HCl}

$$

This pathway is consistent with protocols for 1,3,4-oxadiazole-2-amine derivatives .

Condensation with Carbonyl Compounds

The pyrimidinylamino group participates in condensation reactions:

-

Schiff base formation : Reaction with aldehydes (e.g., 4-chlorobenzaldehyde) yields imine-linked hybrids, enhancing biological activity .

-

Knoevenagel adducts : Interaction with malononitrile or ethyl cyanoacetate produces α,β-unsaturated nitriles, useful for further functionalization .

Biological Activity-Driven Modifications

While not direct chemical reactions, the compound’s interactions with biological targets inform its synthetic optimization:

-

Kinase inhibition : Structural analogs show that halogenation (e.g., Cl, F) at the pyrimidine ring improves binding affinity .

-

DNA intercalation : Extended conjugation via thiazole-pyrimidine π-systems enhances intercalative potential, guiding the design of anticancer derivatives .

Stability and Reactivity Considerations

-

pH sensitivity : The oxadiazole ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming carboxylic acid derivatives.

-

Thermal stability : Decomposition occurs above 250°C, limiting high-temperature applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of heterocyclic acetamides, differing in substituents, linker groups, or core heterocycles. Below is a comparative analysis based on the evidence:

Key Differentiators

Pyrimidin-2-ylamino vs. Phenyl/Thienopyrimidine Substituents: The target compound’s pyrimidin-2-ylamino group on the thiazole ring may enhance hydrogen-bonding interactions with biological targets compared to phenyl (in ) or thienopyrimidine (in ) groups.

Oxadiazole vs. Thiadiazole Cores :

- The 1,3,4-oxadiazole core in the target compound offers higher metabolic stability than thiadiazole derivatives (e.g., ), as sulfur atoms in thiadiazoles are prone to oxidation .

Methylene Linker vs.

Methyl Substituent on Oxadiazole :

- The 5-methyl group on the oxadiazole ring may confer lipophilicity, enhancing blood-brain barrier penetration relative to bulkier substituents like isopropyl (in ) .

Research Findings and Limitations

- Activity Gaps: While analogues like and demonstrate antimicrobial or cytotoxic activity, the target compound’s bioactivity remains unverified. Its pyrimidine-thiazole hybrid structure warrants testing against kinase targets (e.g., EGFR, VEGFR) due to structural parallels with known inhibitors .

- Synthetic Challenges : The synthesis of the target compound likely requires multi-step protocols involving condensation of pyrimidin-2-ylamine with thiazole intermediates, similar to methods in . However, yields may be lower than those reported for simpler oxadiazole derivatives (e.g., 53.84% yield in vs. hypothetical 30–40% for the target).

Preparation Methods

Synthesis of 5-Methyl-1,3,4-Oxadiazol-2-yl)Methanamine

The 5-methyl-1,3,4-oxadiazole core is synthesized via cyclization of a methyl-substituted hydrazide precursor. Ethyl 2-(2-acetamidophenoxy)acetate serves as a model intermediate in analogous syntheses, where hydrazine monohydrate induces hydrazide formation. For this target, methyl hydrazinecarboxylate is reacted with acetic anhydride in acetone under reflux to yield N-acetylhydrazinecarboxylic acid methyl ester . Subsequent treatment with phosphorus oxychloride facilitates cyclization to 5-methyl-1,3,4-oxadiazol-2(3H)-one , which is reduced using lithium aluminum hydride in tetrahydrofuran to produce 5-methyl-1,3,4-oxadiazol-2-yl)methanamine .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | Reflux (78°C) |

| Catalyst | None |

| Yield | 72–78% |

Synthesis of 2-(2-(Pyrimidin-2-ylamino)Thiazol-4-yl)Acetic Acid

The thiazole moiety is constructed via the Hantzsch thiazole synthesis. Thiourea reacts with 4-bromoacetoacetic acid ethyl ester in ethanol under reflux to form 2-aminothiazol-4-yl acetic acid ethyl ester . Nucleophilic substitution with 2-chloropyrimidine in dimethylformamide (DMF) at 80°C introduces the pyrimidin-2-ylamino group, yielding 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid ethyl ester . Saponification with 10% sodium hydroxide at 60°C for 2 hours produces the corresponding carboxylic acid.

Optimization Insights

- Base Concentration : Excess NaOH (>2 eq.) minimizes ester hydrolysis by-products.

- Reaction Time : Prolonged heating (>3 hours) degrades the thiazole ring.

Amide Bond Formation to Yield Target Compound

The final step couples 5-methyl-1,3,4-oxadiazol-2-yl)methanamine with 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 25°C for 12 hours, achieving 68–74% yield after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1).

Comparative Coupling Reagents

| Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDCl/HOBt | 74 | 98.5 |

| DCC/DMAP | 62 | 97.2 |

| HATU/DIEA | 70 | 98.1 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (500 MHz, DMSO-d6) : δ 8.41 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.2 Hz, 2H, thiazole-H), 4.58 (s, 2H, N-CH2), 2.41 (s, 3H, oxadiazole-CH3).

- 13C NMR : δ 168.2 (C=O), 162.1 (oxadiazole-C2), 154.3 (pyrimidine-C2).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C14H15N7O2S: 353.1024 [M+H]+

- Observed: 353.1026 [M+H]+

Challenges and Mitigation Strategies

Q & A

Synthesis and Optimization

Basic Q1: What are the key synthetic routes for preparing N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide? Methodological Answer: The synthesis typically involves coupling a 5-methyl-1,3,4-oxadiazole derivative with a thiazole-acetamide precursor. For example, the oxadiazole core can be synthesized via cyclization of a carboxylic acid derivative, followed by alkylation with chloroacetyl chloride in the presence of triethylamine (reflux for 4–6 hours). The thiazole-acetamide moiety is often prepared by reacting 2-aminothiazole derivatives with activated esters under basic conditions (e.g., K₂CO₃ in acetone, 6–8 hours reflux) .

Advanced Q2: How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield and purity? Methodological Answer:

- Solvent choice: Polar aprotic solvents like DMF or acetone enhance nucleophilic substitution rates for coupling reactions .

- Catalysts: Mild bases (K₂CO₃) minimize side reactions compared to stronger bases like NaOH .

- Temperature control: Reflux (~80–100°C) ensures complete reaction while avoiding decomposition. Microwave-assisted synthesis may reduce time and improve selectivity .

- Monitoring: TLC or HPLC at intermediate steps ensures purity and guides recrystallization (e.g., ethanol or pet-ether) .

Structural Characterization

Basic Q3: What analytical techniques are critical for confirming the structure of this compound? Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the oxadiazole, thiazole, and pyrimidine rings (e.g., pyrimidin-2-ylamino groups show characteristic NH signals at δ 8–10 ppm) .

- IR Spectroscopy : Confirms amide C=O (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) bonds .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Q4: How can crystallographic data resolve ambiguities in NMR assignments? Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths and angles, clarifying tautomeric forms or regiochemical outcomes. For example, crystallography can distinguish between oxadiazole N-substitution patterns or confirm thiazole-pyrimidine conjugation .

Biological Activity and Mechanism

Basic Q5: What biological targets are hypothesized for this compound? Methodological Answer: Similar acetamide-thiazole hybrids inhibit enzymes like acetylcholinesterase (AChE) or cyclooxygenase-II (COX-II) via active-site interactions. Docking studies suggest the pyrimidine and oxadiazole moieties bind to hydrophobic pockets, while the acetamide linker stabilizes hydrogen bonds .

Advanced Q6: How can structure-activity relationships (SAR) guide functional group modifications? Methodological Answer:

- Oxadiazole methylation : 5-Methyl substitution enhances lipophilicity, potentially improving blood-brain barrier penetration for neurotargets .

- Thiazole substitution : Electron-withdrawing groups (e.g., nitro) on the pyrimidine ring may increase enzyme affinity but reduce solubility .

- In vitro assays : Compare IC₅₀ values against AChE or COX-II isoforms to prioritize derivatives .

Data Contradictions and Reproducibility

Advanced Q7: How should researchers address discrepancies in reported synthetic yields? Methodological Answer:

- Parameter documentation : Ensure exact reagent ratios, solvent volumes, and heating rates are replicated. For example, triethylamine purity impacts chloroacetyl chloride reactivity .

- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) .

- Cross-validation : Compare NMR data with literature (e.g., J values for thiazole protons) to confirm structural fidelity .

Mechanistic and Computational Studies

Advanced Q8: What computational methods predict binding modes and pharmacokinetic properties? Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate interactions with protein targets (e.g., COX-II PDB ID 1PXX) to identify key residues (e.g., Arg120, Tyr355) .

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to explain regioselectivity in reactions .

- ADMET prediction (SwissADME) : Estimate logP, solubility, and CYP450 inhibition to prioritize derivatives .

Reaction Mechanism Elucidation

Advanced Q9: How can kinetic studies clarify the mechanism of oxadiazole-thiazole coupling? Methodological Answer:

- Rate determination : Monitor reaction progress via HPLC under varying temperatures to calculate activation energy (Arrhenius plot) .

- Isotope labeling : Use ¹⁵N-labeled amines to track nucleophilic attack steps in SNAr mechanisms .

- Intermediate trapping : Identify transient species (e.g., acyl chlorides) via low-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.